
CypD-IN-3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CypD-IN-3 is a potent and subtype-selective inhibitor of cyclophilin D (CypD), a mitochondrial peptidyl-prolyl cis-trans isomerase. This compound has shown high affinity for CypD with an IC50 value of 0.01 μM . Cyclophilin D plays a crucial role in regulating the mitochondrial permeability transition pore, which is involved in various pathological conditions such as oxidative stress, neurodegenerative disorders, liver diseases, aging, autophagy, and diabetes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of CypD-IN-3 involves multiple steps, including the formation of key intermediates and their subsequent coupling reactions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. general synthetic strategies for similar compounds often involve:
Formation of Core Structure: This step typically involves the construction of the core scaffold through cyclization or condensation reactions.
Functional Group Modifications: Introduction of various functional groups to enhance the compound’s affinity and selectivity for CypD.
Purification and Characterization: The final product is purified using techniques such as column chromatography and characterized using NMR, MS, and IR spectroscopy.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to improve yield and scalability. This includes the use of high-throughput screening for reaction conditions, automation of synthesis, and large-scale purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
CypD-IN-3 can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify specific functional groups within the molecule.
Substitution: Substitution reactions can introduce different substituents to the core structure, potentially altering its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and nucleophiles are used under conditions such as reflux or room temperature.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered electronic properties, while substitution reactions can introduce new functional groups that enhance or modify the compound’s activity.
Applications De Recherche Scientifique
CypD-IN-3 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of cyclophilin D in various chemical processes.
Biology: Investigated for its effects on mitochondrial function and its potential to modulate cellular processes.
Mécanisme D'action
CypD-IN-3 exerts its effects by inhibiting cyclophilin D, which regulates the mitochondrial permeability transition pore. This inhibition prevents the opening of the pore, thereby protecting cells from mitochondrial dysfunction and cell death . The molecular targets and pathways involved include interactions with the F1F0-ATP synthase, phosphate carrier, and adenine nucleotide translocator .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclosporine A: A well-known cyclophilin inhibitor with immunosuppressive properties.
Debio 025: Another cyclophilin inhibitor with potential therapeutic applications.
Sanglifehrin A: A natural product with cyclophilin inhibitory activity.
Uniqueness of CypD-IN-3
This compound is unique due to its high selectivity and potency for cyclophilin D, with an IC50 value of 0.01 μM . Unlike other cyclophilin inhibitors, this compound is specifically designed to target mitochondrial dysfunction without significant off-target effects, making it a promising candidate for therapeutic development.
Propriétés
Formule moléculaire |
C53H61N7O11 |
|---|---|
Poids moléculaire |
972.1 g/mol |
Nom IUPAC |
2-[[4-[4-[[(1S,4S,17S,22E)-17-[2-(2-aminoethoxy)ethylcarbamoyl]-1-benzyl-2,5,15,21,24-pentaoxo-3,6,16,20,25-pentazatricyclo[23.3.1.08,13]nonacosa-8,10,12,22-tetraen-4-yl]methyl]phenyl]phenyl]methyl]propanedioic acid |
InChI |
InChI=1S/C53H61N7O11/c54-23-27-71-28-25-56-48(64)43-21-24-55-45(61)19-20-47(63)60-26-6-22-53(34-60,32-37-7-2-1-3-8-37)52(70)59-44(49(65)57-33-41-10-5-4-9-40(41)31-46(62)58-43)30-36-13-17-39(18-14-36)38-15-11-35(12-16-38)29-42(50(66)67)51(68)69/h1-5,7-20,42-44H,6,21-34,54H2,(H,55,61)(H,56,64)(H,57,65)(H,58,62)(H,59,70)(H,66,67)(H,68,69)/b20-19+/t43-,44-,53-/m0/s1 |
Clé InChI |
ZHNYUSCORILKFS-FCZRSVTRSA-N |
SMILES isomérique |
C1C[C@@]2(CN(C1)C(=O)/C=C/C(=O)NCC[C@H](NC(=O)CC3=CC=CC=C3CNC(=O)[C@@H](NC2=O)CC4=CC=C(C=C4)C5=CC=C(C=C5)CC(C(=O)O)C(=O)O)C(=O)NCCOCCN)CC6=CC=CC=C6 |
SMILES canonique |
C1CC2(CN(C1)C(=O)C=CC(=O)NCCC(NC(=O)CC3=CC=CC=C3CNC(=O)C(NC2=O)CC4=CC=C(C=C4)C5=CC=C(C=C5)CC(C(=O)O)C(=O)O)C(=O)NCCOCCN)CC6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


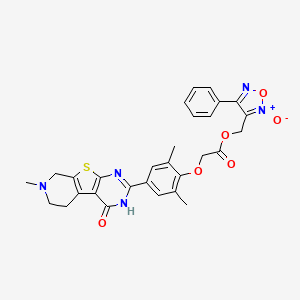



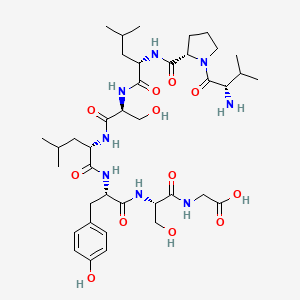

![methyl (1S,15E,18R)-15-ethylidene-18-(hydroxymethyl)-17-methyl-12-oxo-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraene-18-carboxylate](/img/structure/B12396338.png)
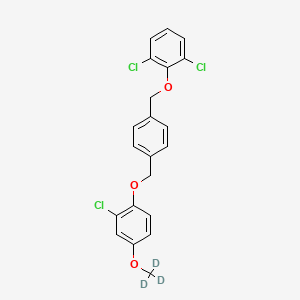
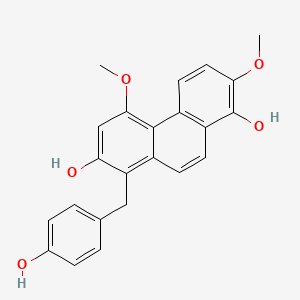

![(2R,3S,5R)-2-(6-aminopurin-9-yl)-4-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)oxolan-3-ol](/img/structure/B12396360.png)
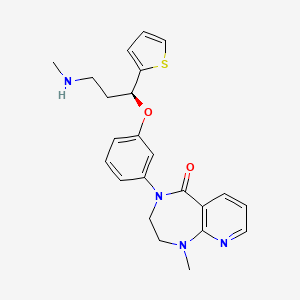
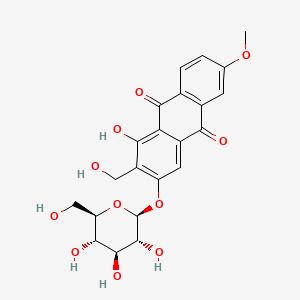
![N-(5-Fluoro-6-(4-fluoro-3-(2-(3-(trifluoromethoxy)phenyl)acetamido)phenoxy)benzo[d]thiazol-2-yl)-3-oxocyclobutane-1-carboxamide](/img/structure/B12396369.png)
